7-Oxospiro[2.6]nonane-8-carboxylic acid
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Overview
Description
7-Oxospiro[26]nonane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nonane ring is fused with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxospiro[2.6]nonane-8-carboxylic acid typically involves multiple steps. One common method includes the formation of a spirocyclic intermediate, followed by oxidation and carboxylation reactions. Specific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Oxospiro[2.6]nonane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Oxospiro[2.6]nonane-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxospiro[2.6]nonane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxospiro[3.5]nonane-7-carboxylic acid
- 2-Oxospiro[3.5]nonane-7-carboxylic acid
- 7-Oxospiro[3.5]nonane-2-carboxylic acid
Uniqueness
7-Oxospiro[2.6]nonane-8-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-oxospiro[2.6]nonane-8-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-8-2-1-3-10(4-5-10)6-7(8)9(12)13/h7H,1-6H2,(H,12,13) |
InChI Key |
HCCFJANBULDCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(CC2(C1)CC2)C(=O)O |
Origin of Product |
United States |
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